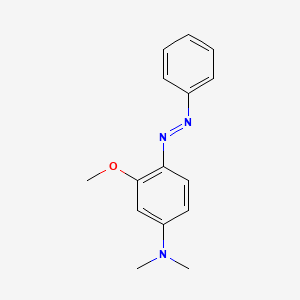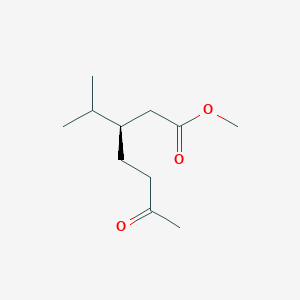
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes acetyloxy groups, a nitrophenyl group, and a methyl group attached to the benzopyran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- typically involves multi-step organic reactions. One common synthetic route includes the acetylation of hydroxyl groups on a benzopyran derivative, followed by nitration and methylation reactions. The reaction conditions often require the use of acetic anhydride, nitric acid, and methylating agents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- involves its interaction with various molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The acetyloxy groups may also play a role in modulating the compound’s biological activity by affecting its solubility and membrane permeability.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-: Known for its antioxidant properties.
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-methyl-3-phenyl-: Studied for its anti-inflammatory effects.
Uniqueness
4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-methyl-3-(4-nitrophenyl)- is unique due to its combination of acetyloxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities compared to other benzopyran derivatives.
特性
CAS番号 |
64194-39-4 |
|---|---|
分子式 |
C20H15NO8 |
分子量 |
397.3 g/mol |
IUPAC名 |
[5-acetyloxy-2-methyl-3-(4-nitrophenyl)-4-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C20H15NO8/c1-10-18(13-4-6-14(7-5-13)21(25)26)20(24)19-16(27-10)8-15(28-11(2)22)9-17(19)29-12(3)23/h4-9H,1-3H3 |
InChIキー |
HOTOEKWTDLIZGA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


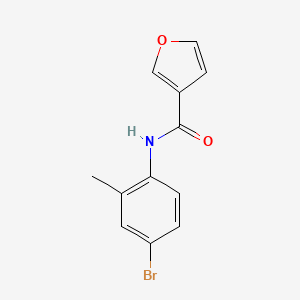
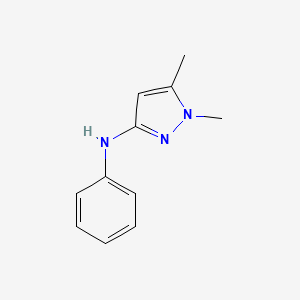
![azanium;[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) phosphate](/img/structure/B15074366.png)
![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
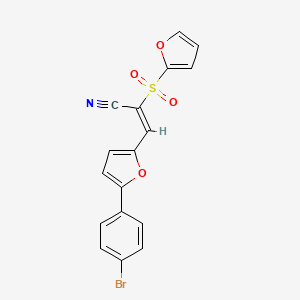
![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

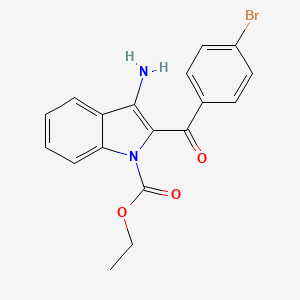

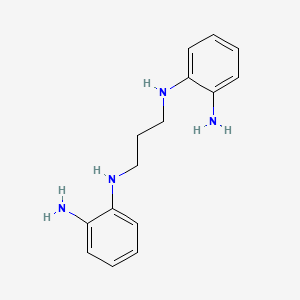
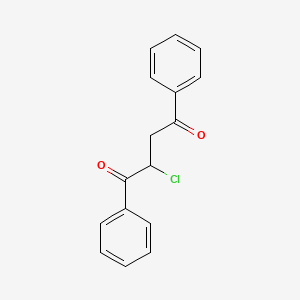
![Sodium (2S,8R,15Z,18Z,21Z,24Z)-2-azaniumyl-8-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphatriaconta-15,18,21,24-tetraen-1-oate](/img/structure/B15074403.png)
